![molecular formula C11H9ClN2O B3024812 1-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]ethanone CAS No. 925580-76-3](/img/structure/B3024812.png)
1-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]ethanone
Overview
Description
“1-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]ethanone” is a chemical compound with the molecular formula C11H9ClN2O . It is a derivative of pyrazole, a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “1-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]ethanone” consists of a pyrazole ring attached to a phenyl ring via a carbon atom . The phenyl ring is substituted with a chlorine atom .
Scientific Research Applications
Asymmetric Bioreduction
Background: Enantioselective bioreduction plays a crucial role in stereoselective organic synthesis. Plant cells, such as those from Daucus carota, offer a readily available and simple-to-operate biocatalyst for this purpose.
Application:- Bioreduction of 1-(4-chlorophenyl)ethanone :
Computational Study on Structural and Electronic Properties
Background: Theoretical calculations provide insights into molecular properties, aiding in understanding reactivity and behavior.
Application:- Computational Study :
Ionization Potentials and Lewis Basicities
Background: Understanding ionization potentials and Lewis basicities informs chemical reactivity.
Application:- Correlations :
Chemical Properties
Background: A thorough understanding of chemical properties is essential for practical applications.
Application:Safety And Hazards
The safety data sheet for a similar compound, “2-Chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-[1-(4-chlorophenyl)pyrazol-4-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-8(15)9-6-13-14(7-9)11-4-2-10(12)3-5-11/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTPSVNWIWQIDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586336 | |
Record name | 1-[1-(4-Chlorophenyl)-1H-pyrazol-4-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]ethanone | |
CAS RN |
925580-76-3 | |
Record name | 1-[1-(4-Chlorophenyl)-1H-pyrazol-4-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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